Product packaging for 2-Methyl-3-(2-furyl)propenal(Cat. No.:CAS No. 874-66-8)

2-Methyl-3-(2-furyl)propenal

Cat. No.: B1585514
CAS No.: 874-66-8
M. Wt: 136.15 g/mol
InChI Key: ZNBXZUKDRRRQJK-UHFFFAOYSA-N
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Description

Contextual Significance within Organic Synthesis and Heterocyclic Chemistry

2-Methyl-3-(2-furyl)propenal, a member of the heteroaromatic compound class, holds a notable position in the fields of organic synthesis and heterocyclic chemistry. foodb.ca Its structure, which incorporates a furan (B31954) ring, an aldehyde group, and a conjugated double bond system, makes it a reactive and valuable building block for creating more complex molecules. ontosight.aicymitquimica.com The presence of the α,β-unsaturated carbonyl functionality allows for a variety of addition reactions, enabling the formation of new carbon-carbon bonds and the synthesis of diverse unsaturated aldehydes and ketones. smolecule.com

Furthermore, the furan ring and the unsaturated system can participate in cyclization reactions, leading to the formation of various heterocyclic structures. smolecule.com These structures are prevalent in numerous natural products and pharmaceuticals, highlighting the compound's potential as a starting material in drug discovery and development. ontosight.aismolecule.com Its reactivity and potential for creating diverse molecular architectures underscore its importance as a versatile reagent in the synthetic chemist's toolkit.

Overview of the Current Research Landscape for this compound

Current research interest in this compound extends across several scientific domains. A primary area of investigation is its application in flavor and fragrance industries. guidechem.com It is recognized for its characteristic spicy, cinnamon-like, and woody aroma and is used in various flavor compositions, including those for nutty, chocolate, and fruit-flavored products. chemicalbook.comchemicalbook.com

Beyond its sensory properties, research also explores its potential biological activities. ontosight.ai Studies on structurally similar compounds suggest possibilities for antioxidant, anti-inflammatory, or even anticancer properties, which are typically evaluated through in vitro and in vivo studies. ontosight.ai The compound is also noted for its role as a flavoring agent evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). smolecule.comnih.gov The synthesis of this compound, commonly achieved through the condensation of furfural (B47365) and propionaldehyde, remains a fundamental aspect of its research profile. chemicalbook.comchemicalbook.com

Structural Features and Stereochemical Considerations (e.g., E/Z Isomerism)

The molecular formula of this compound is C₈H₈O₂. chemicalbook.comwwmponline.comthermofisher.com Structurally, it is an α,β-unsaturated aldehyde containing a furan ring. foodb.caontosight.aicymitquimica.com The key structural components are the furan heterocycle, the propenal chain with a methyl substituent at the alpha-carbon, and the aldehyde functional group.

A critical aspect of its structure is the potential for stereoisomerism, specifically E/Z isomerism, due to the restricted rotation around the carbon-carbon double bond. uou.ac.in The E/Z designation is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on the double-bonded carbons. pressbooks.pub

Z-isomer: The two higher-priority groups are on the same side of the double bond. uou.ac.inpressbooks.pub

E-isomer: The two higher-priority groups are on opposite sides of the double bond. uou.ac.inpressbooks.pub

For this compound, the substituents on one carbon of the double bond are the furan ring and a hydrogen atom. On the other carbon, the substituents are a methyl group and a formyl group (-CHO). The assignment of E or Z configuration depends on the relative priorities of these groups. Some sources specify the (2E)-isomer, while others refer to the (2Z)-isomer, indicating that both forms are recognized and can be synthesized. foodb.cathermofisher.comsigmaaldrich.comnih.gov The stereochemistry can influence the compound's physical properties and biological activity.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₈H₈O₂ wwmponline.com, chemicalbook.com, thermofisher.com
Molecular Weight 136.15 g/mol nih.gov, chemicalbook.com
Appearance Pale yellowish liquid chemicalbook.com, nih.gov, chemicalbook.com
Boiling Point 225-281 °C chemicalbook.com, wwmponline.com, chemicalbook.com
Density ~1.097-1.103 g/cm³ wwmponline.com, nih.gov
Refractive Index ~1.567-1.614 wwmponline.com, nih.gov

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Furfural

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2 B1585514 2-Methyl-3-(2-furyl)propenal CAS No. 874-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-2-yl)-2-methylprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-7(6-9)5-8-3-2-4-10-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBXZUKDRRRQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CO1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-66-8
Record name 2-Methyl-3-(2-furyl)acrolein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenal, 3-(2-furanyl)-2-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthetic Methodologies and Pathways to 2 Methyl 3 2 Furyl Propenal and Its Analogues

Classical and Modern Organic Synthesis Routes

The synthesis of 2-Methyl-3-(2-furyl)propenal and related structures can be achieved through established organic reactions that allow for the formation of the core α,β-unsaturated aldehyde structure.

Condensation Reactions Involving Furanic Precursors and Acrolein Derivatives

A primary and classical approach to forming the carbon backbone of this compound is through condensation reactions. Specifically, an aldol-type condensation between a furanic aldehyde, such as furfural (B47365), and an acrolein derivative like propanal, is a key strategy. In this reaction, the α-carbon of propanal acts as a nucleophile, attacking the carbonyl carbon of furfural. This is followed by dehydration to yield the final α,β-unsaturated product.

The general mechanism for the base-catalyzed aldol (B89426) condensation of furfural with a carbonyl compound involves the formation of an enolate from the carbonyl compound, which then attacks the furfural. researchgate.netosti.gov While the reaction with acetone (B3395972) is widely studied, the same principle applies to propanal. osti.govosti.gov

Table 1: Products from Aldol Condensation of Furfural with Ketones

Furanic PrecursorCarbonyl CompoundCatalystMain Product(s)
FurfuralAcetoneBase (e.g., NaOH, MgO)4-(2-furyl)-3-buten-2-one (FAc), 1,5-di-2-furanyl-1,4-pentadien-3-one (F₂Ac)
FurfuralCyclopentanoneLewis Acid (e.g., SnCl₄·5H₂O)Condensation product of furfural and cyclopentanone
FurfuralVarious KetonesSolid-Base CatalystsAldol condensation products

This table is generated based on data from multiple sources discussing aldol condensations of furfural. researchgate.netosti.govosti.govrsc.org

Lewis acids can play a crucial role in catalyzing aldol-type condensations by activating the carbonyl group of the aldehyde, making it more electrophilic. msu.edu In the context of furanic aldehydes, Lewis acids such as tin-containing zeolites (e.g., Sn-MFI and Sn-Beta) have been shown to be effective for aldol condensation reactions. rsc.org The Lewis acid coordinates to the carbonyl oxygen of the furanic aldehyde, which enhances its reactivity towards the enol or enolate of the coupling partner. msu.edu This approach can offer advantages in terms of selectivity and milder reaction conditions compared to traditional base-catalyzed methods. rsc.org

The use of Lewis acids can also influence the product distribution. For instance, in the condensation of furfural with acetone, the pore geometry of Lewis acidic zeolites can control the selectivity towards either the initial condensation product or subsequent reaction products. rsc.org

Chain Elongation and Functionalization Strategies

Beyond direct condensation, multi-step synthetic sequences can be employed to construct the this compound framework, allowing for greater control and the introduction of diverse functionalities.

Corey-Fuchs Reaction for Alkynyl Precursors

The Corey-Fuchs reaction provides a powerful method for the one-carbon homologation of an aldehyde to a terminal alkyne. nih.govalfa-chemistry.comjk-sci.comorganic-chemistry.orgwikipedia.org This two-step process first converts an aldehyde into a 1,1-dibromoalkene, which is then treated with a strong base to yield the corresponding terminal alkyne. jk-sci.comorganic-chemistry.org

This methodology is applicable to furanic aldehydes. For instance, 3-(2-furyl)acrolein (B1300914) has been successfully transformed into its corresponding terminal alkyne in high yield using the Corey-Fuchs reaction. nih.gov This alkynyl furan (B31954) can then serve as a versatile intermediate for further functionalization to produce analogues of this compound.

Table 2: Key Steps of the Corey-Fuchs Reaction

StepReagentsIntermediate/Product
1Aldehyde, CBr₄, PPh₃1,1-Dibromoalkene
21,1-Dibromoalkene, Strong Base (e.g., n-BuLi)Terminal Alkyne

This table outlines the general sequence of the Corey-Fuchs reaction. nih.govjk-sci.comorganic-chemistry.org

Synthesis of Structurally Related Furanic Compounds and Derivatives

The synthesis of analogues and derivatives of this compound often involves reactions that target the reactive α,β-unsaturated system.

Michael Addition Approaches in the Synthesis of Thiol and Other Adducts

The conjugated system in this compound and its analogues is susceptible to nucleophilic attack via a Michael addition (1,4-conjugate addition). researchgate.netsemanticscholar.orgresearchgate.net The addition of thiols (thia-Michael addition) is a particularly efficient method for synthesizing sulfur-containing furanic derivatives. ulaval.casrce.hr

This reaction can proceed under catalyst-free, solvent-free conditions or be catalyzed by bases or Lewis acids. researchgate.netsemanticscholar.org The thiol adds to the β-carbon of the α,β-unsaturated carbonyl compound, leading to the formation of a β-thioether. ulaval.ca Lewis acids such as iron(II) triflate have been shown to effectively catalyze the thia-Michael addition to α,β-unsaturated carbonyl compounds. ulaval.ca

Table 3: General Scheme for Thia-Michael Addition

Michael AcceptorMichael DonorProduct
α,β-Unsaturated Carbonyl CompoundThiolβ-Thioether

This table illustrates the general transformation in a thia-Michael addition reaction. researchgate.netsemanticscholar.orgresearchgate.netulaval.casrce.hr

Derivatization from Furan-Based Starting Materials

The synthesis of this compound and its structural analogues predominantly relies on carbon-carbon bond-forming reactions, starting from readily available furan-based platform molecules. The most prominent of these starting materials is furfural, which is derived from the dehydration of C5 sugars. osti.gov Condensation reactions, specifically the Aldol and Knoevenagel condensations, are the principal pathways to construct the propenal side chain attached to the furan ring. wikipedia.orgsigmaaldrich.com

The Aldol condensation provides a direct route to these compounds. taylorfrancis.com In this reaction, a furanic aldehyde, such as furfural, reacts with another aldehyde or a ketone in the presence of a catalyst. For the specific synthesis of this compound, furfural is reacted with propanal. The reaction proceeds via the formation of a β-hydroxy aldehyde intermediate, which then readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated aldehyde product. sigmaaldrich.com While traditionally catalyzed by bases like sodium hydroxide (B78521) (NaOH), there is a growing emphasis on using solid-base catalysts to improve the sustainability of the process. researchgate.net

A related and highly versatile method is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound possessing an "active hydrogen" or "active methylene" group, such as malonic acid or its esters, in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com For instance, furfural or its derivatives like 5-hydroxymethylfurfural (B1680220) (5-HMF) can be reacted with active methylene (B1212753) compounds to produce various 3-(furan-2-yl)acrylonitrile derivatives. mdpi.com The product of the Knoevenagel condensation is often an α,β-unsaturated system, analogous to the structure of this compound. wikipedia.org The choice of the active methylene compound and the specific furan-based aldehyde allows for the synthesis of a wide array of analogues with different substituents.

The reaction conditions, including the choice of catalyst and solvent, can significantly influence the product selectivity. For example, in aldol condensations involving furfural and acetone, Lewis acid zeolites like Sn-Beta have been shown to be effective catalysts, with the pore geometry of the zeolite influencing the distribution of products. rsc.org Base catalysis is generally preferred as acid catalysts can promote the undesirable oligomerization of the furan rings. osti.gov

Green Chemistry Principles and Sustainable Synthesis Approaches

The production of furanic compounds is increasingly guided by the principles of green chemistry, which prioritize the use of renewable resources, the reduction of waste, and the development of environmentally safe processes. This focus is particularly relevant for the synthesis of this compound and its precursors, as they are situated at the intersection of biomass valorization and fine chemical production.

Exploration of Bio-based Feedstocks for Furanic Compound Synthesis

The synthesis of furanic compounds is a cornerstone of modern biorefining, which seeks to replace fossil fuel-based feedstocks with renewable biomass. researchgate.net The primary starting materials for compounds like this compound are furanic platform molecules, which are themselves derived from carbohydrates found in abundant lignocellulosic biomass. mdpi.com This biomass includes non-food sources such as agricultural residues and forestry waste.

The two most important furanic platform chemicals are furfural and 5-hydroxymethylfurfural (5-HMF). Furfural is produced from the acid-catalyzed dehydration of pentoses (C5 sugars) like xylose, which are major components of hemicellulose. researchgate.net 5-HMF is similarly obtained from the dehydration of hexoses (C6 sugars) such as fructose (B13574) and glucose, which are derived from cellulose. osti.gov The ability to use these sugars as a starting point provides a direct link between renewable plant matter and the synthesis of valuable chemicals. osti.gov This approach reduces reliance on petrochemicals and contributes to a more sustainable chemical industry.

Biomass FeedstockPrimary CarbohydrateDerived Furanic Platform MoleculeReference
Agricultural Waste (e.g., Corn Cobs, Bagasse)Hemicellulose (Xylose)Furfural (FF) researchgate.net
Forestry Residues (e.g., Wood Chips)Cellulose (Glucose)5-Hydroxymethylfurfural (5-HMF) osti.gov
Fruit-processing WasteFructose5-Hydroxymethylfurfural (5-HMF) osti.gov

Development of Environmentally Benign Catalytic Systems

A key aspect of green chemistry in furan synthesis is the development of advanced, environmentally benign catalytic systems. Traditional synthesis routes often rely on homogeneous catalysts, which can be difficult to separate from the reaction mixture and can generate significant waste. The focus has shifted to heterogeneous solid catalysts, which are easily recoverable and reusable, thus minimizing waste and improving process economics.

For the aldol condensation reactions used to produce furfural-based compounds, solid-base catalysts are being extensively investigated as replacements for corrosive liquid bases like NaOH. researchgate.net Materials such as calcium oxide (CaO), magnesium-aluminum mixed oxides (MgAl₂O₄), and lanthania-magnesia mixed oxides have demonstrated high activity and selectivity. osti.govresearchgate.netresearchgate.net These solid catalysts can facilitate the C-C bond formation under solvent-free or milder conditions, further enhancing the green credentials of the process. researchgate.net

In Knoevenagel condensations, novel catalysts such as biogenic carbonates derived from biological sources have been successfully employed. mdpi.com These materials act as effective basic heterogeneous catalysts, promoting the reaction under solvent-free conditions. mdpi.com Furthermore, Lewis acid-containing zeolites, such as Sn-Beta, have proven effective for aldol condensations, offering the additional benefit of shape selectivity, which can control the formation of specific products. rsc.org The use of these advanced catalytic systems aligns with the goal of creating cleaner, safer, and more efficient chemical processes for the production of biomass-derived chemicals. mdpi.com

Catalyst TypeExampleReactionGreen Chemistry AdvantageReference
Solid-Base CatalystCalcium Oxide (CaO), Mg-Al Mixed OxidesAldol CondensationReusable, avoids corrosive liquid bases, can enable solvent-free conditions. osti.govresearchgate.net
Lewis Acid ZeoliteSn-BetaAldol CondensationHeterogeneous, reusable, offers shape selectivity to control product distribution. rsc.org
Biogenic CarbonatesCa:Ba CarbonatesKnoevenagel CondensationDerived from renewable sources, effective under solvent-free conditions. mdpi.com
Mixed Metal OxidesLa₂O₃-MgOAldol CondensationHigh activity and selectivity, heterogeneous and separable. researchgate.net

Chemical Reactivity, Reaction Mechanisms, and Transformation Studies

Reactions Involving the α,β-Unsaturated Carbonyl Moiety

The α,β-unsaturated carbonyl portion of 2-Methyl-3-(2-furyl)propenal is a versatile functional group that participates in several key reaction types. The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the carbon-carbon double bond. The specific reaction pathway is often dictated by the nature of the nucleophile and the reaction conditions employed.

Nucleophilic Addition Reactions to the Olefinic Bond

Nucleophilic addition to the β-carbon of the α,β-unsaturated system in this compound is a common and synthetically useful transformation. This reaction, often referred to as conjugate or 1,4-addition, is favored by soft nucleophiles. wikipedia.org The mechanism involves the attack of a nucleophile on the electrophilic β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. fiveable.melibretexts.org This intermediate can then be protonated to yield the final β-substituted product. fiveable.me

The regioselectivity of nucleophilic attack, whether at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition), is a critical aspect of the reactivity of α,β-unsaturated aldehydes. wikipedia.orgrsc.org The preference for one pathway over the other is influenced by factors such as the hardness or softness of the nucleophile. wikipedia.org For instance, organocopper reagents are known to favor 1,4-addition. pressbooks.pub

A general mechanism for the 1,4-conjugate addition is outlined below:

Nucleophilic Attack: A nucleophile attacks the electrophilic β-carbon of the carbon-carbon double bond. libretexts.org

Formation of Enolate: The π-electrons from the double bond shift to the carbonyl group, forming a resonance-stabilized enolate ion. fiveable.melibretexts.org

Protonation: The enolate is subsequently protonated, typically at the α-carbon, to yield the final saturated aldehyde. libretexts.org

Table 1: Factors Influencing Nucleophilic Addition to α,β-Unsaturated Aldehydes
FactorFavors 1,4-Addition (Conjugate)Favors 1,2-Addition (Direct)
Nucleophile TypeSoft Nucleophiles (e.g., organocuprates, thiols, amines) wikipedia.orgpressbooks.pubHard Nucleophiles (e.g., organolithium reagents, Grignard reagents)
Reaction ConditionsThermodynamically controlled conditionsKinetically controlled conditions

Selective Hydrogenation and Reduction Pathways

The selective hydrogenation of α,β-unsaturated aldehydes like this compound is a significant area of research, as it can yield various valuable products, including unsaturated alcohols, saturated aldehydes, and saturated alcohols. acs.org The challenge lies in achieving high chemoselectivity for the desired product, as the hydrogenation of the C=C bond is thermodynamically favored over the reduction of the C=O group on monometallic heterogeneous catalysts. osti.govresearchgate.net

The design of highly selective catalysts is crucial for controlling the outcome of the hydrogenation of α,β-unsaturated aldehydes. acs.org Bimetallic and dilute alloy catalysts have shown significant promise in enhancing the selectivity towards the desired unsaturated alcohol. osti.govresearchgate.net The modification of the electronic properties of metal sites can tune the adsorption probabilities of the C=C and C=O bonds, thereby influencing the reaction pathway. acs.org

Strategies for designing catalysts with high selectivity for the unsaturated alcohol include:

Electronic Modification: Altering the electronic properties of the metal surface to favor the adsorption of the C=O bond over the C=C bond. researchgate.net

Geometric Effects: Utilizing catalyst supports and promoters to sterically hinder the adsorption of the C=C bond.

Synergistic Effects: Creating catalysts with distinct active sites that work in concert. For example, one site may be responsible for H₂ dissociation, while another catalyzes the hydrogenation of the carbonyl group. cardiff.ac.uk

Table 2: Catalyst Systems for Selective Hydrogenation of α,β-Unsaturated Aldehydes
Catalyst TypePrimary ProductKey Features
Pt-based bimetallic alloys (e.g., Pt-Fe, Pt-Co)Unsaturated AlcoholModification of Pt's d-band center reduces C=C bond adsorption. cardiff.ac.uk
Single-Atom Alloy (SAA) CatalystsUnsaturated AlcoholControls the binding strength of C=C and C=O bonds. bohrium.com
Supported Noble Metals (e.g., Pd, Pt, Ru)Saturated Aldehyde or Saturated AlcoholHigh activity for C=C bond hydrogenation.

The hydrogenation of this compound can proceed in a stepwise manner, allowing for the isolation of different reduction products. The first step typically involves the hydrogenation of the more reactive carbon-carbon double bond to yield 2-methyl-3-(2-furyl)propanal. Subsequent reduction of the aldehyde group then produces 2-methyl-3-(2-furyl)propan-1-ol.

However, achieving the selective hydrogenation of the carbonyl group to produce the unsaturated alcohol, 2-methyl-3-(2-furyl)propen-1-ol, is more challenging. researchgate.net This requires a catalyst that preferentially activates the C=O bond in the presence of the C=C bond. acs.org The complete hydrogenation of both the olefinic and carbonyl bonds results in the formation of the saturated alcohol, 2-methyl-3-(2-furyl)propan-1-ol. Furthermore, under certain conditions, the furan (B31954) ring itself can be hydrogenated. nih.gov

Reactivity of the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system that is susceptible to electrophilic attack and oxidative transformations. The presence of the electron-withdrawing propenal substituent at the 2-position deactivates the ring towards electrophilic substitution but can also influence the regioselectivity of such reactions.

Oxidative Transformations of the Furan Moiety

The furan ring can undergo a variety of oxidative transformations, leading to a range of products depending on the oxidant and reaction conditions. thieme-connect.com Oxidative cleavage of the furan ring is a particularly useful synthetic transformation that can unmask a 1,4-dicarbonyl functionality. organicreactions.org

Common methods for the oxidation of furans include:

Photooxidation: In the presence of a sensitizer (B1316253) and light, furan reacts with singlet oxygen to form an endoperoxide, which can be converted to a 1,4-dicarbonyl compound. nih.gov

Chemical Oxidation: A variety of chemical oxidants can be employed to oxidize the furan ring. For instance, chromium-based reagents have been used for the oxidation of 2-furaldehydes to their corresponding carboxylic acids. researchgate.net The oxidation of 2-substituted furans can also lead to the formation of 4-oxo-2-alkenoic acids. acs.org

The oxidation of the furan moiety in this compound can potentially lead to the formation of maleic acid or its derivatives through ring opening. researchgate.net Furthermore, under specific catalytic conditions, furans can undergo oxidative ring-opening to produce 1,4-dicarbonyl compounds, which can then participate in subsequent cyclization reactions. nih.govrsc.org

Radical Reactions and Polymerization Chemistry

In the field of polymer chemistry, inhibitors are crucial for preventing the premature and uncontrolled polymerization of monomers during storage and processing. wikipedia.org These inhibitors often function as radical scavengers, terminating the chain reaction mechanism of radical polymerization. wikipedia.org Compounds featuring conjugated double bonds and heteroatoms, such as this compound, can exhibit inhibitory effects. The extended π-system allows the molecule to delocalize the unpaired electron of a captured radical species, forming a stable, less reactive radical that is incapable of propagating the polymerization chain.

The radical scavenging properties of furan derivatives are rooted in their ability to donate a hydrogen atom or an electron to a highly reactive radical. The primary mechanisms for radical scavenging are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govmdpi.com

In the HAT mechanism, the scavenger donates a hydrogen atom to a radical, thereby neutralizing it. For this compound, a plausible site for H-atom donation is the methyl group, which is in an allylic position to the propenal double bond. The resulting carbon-centered radical would be stabilized by resonance through the conjugated system involving the furan ring.

Alternatively, the furan ring itself, being an electron-rich heterocycle, can participate in a SET mechanism. It can donate an electron to a radical, forming a radical cation. The stability of this radical cation is key to the effectiveness of the scavenging process. Computational studies on phenolic compounds, which are also prominent radical scavengers, have provided significant insight into the structural features that enhance scavenging activity. nih.gov

Kinetic Parameters for the Reaction of Furan Derivatives with OH Radicals
CompoundRate Coefficient (k) at ~298 K (cm³ molecule⁻¹ s⁻¹)
Furan(1.49 ± 0.23) × 10⁻¹²
2-Methylfuran(2.26 ± 0.52) × 10⁻¹¹
2,5-Dimethylfuran(1.02 ± 0.31) × 10⁻¹⁰
Data sourced from a study on the kinetics of hydroxyl radical reactions with furan and its alkylated derivatives. researchgate.net

Mechanistic Investigations of Radical Scavenging Properties

Advanced Derivatization Chemistry and Functionalization

The 2-methyl-3-furyl scaffold is a valuable building block for the synthesis of complex flavor compounds, particularly those containing sulfur (a chalcogen). Research has focused on synthesizing novel 2-methyl-3-furyl sulfide (B99878) derivatives for their potential as flavor agents and food preservatives. rsc.org A key intermediate in these syntheses is bis(2-methyl-3-furyl) disulfide. rsc.orgnih.gov This disulfide can be reacted with various nucleophiles to generate a range of sulfide derivatives. rsc.org The synthesis of these derivatives often begins with 2-methyl-3-furanthiol, which can be oxidized to the corresponding disulfide. evitachem.com

A study detailed the synthesis of a wide array of 2-methyl-3-furyl sulfide derivatives through reactions of bis(2-methyl-3-furyl) disulfide with cyclic ethers, amides, and epoxides. Many of the resulting compounds were found to possess significant antimicrobial activity against various foodborne bacteria and fungi, highlighting their potential as multifunctional food additives. rsc.org

Examples of Synthesized 2-Methyl-3-Furyl Sulfide Derivatives and Their Reported Antimicrobial Activity rsc.org
Compound IDDerivative Structure ClassReported Activity
3bReaction with TetrahydrofuranActivity better than control
3dReaction with N-methylpyrrolidoneActivity better than control
3eReaction with γ-ButyrolactoneActivity better than control
3iReaction with Acetone (B3395972)Activity better than control
3jReaction with 2-ButanoneActivity better than control
3lReaction with CyclopentanoneActivity better than control
3mReaction with CyclohexanoneActivity better than control
The control group in the cited study included penicillin, amphotericin B, and thiram. rsc.org

Formation of Heterocyclic Adducts and Cyclization Reactions

This compound, as an α,β-unsaturated aldehyde, possesses two primary electrophilic sites: the carbonyl carbon and the β-carbon of the alkene. This electronic feature makes it a versatile precursor for the synthesis of various heterocyclic systems through reactions with dinucleophilic reagents. These reactions typically proceed via a sequence of nucleophilic addition to the carbon-carbon double bond (conjugate or 1,4-addition) or the carbonyl group (1,2-addition), followed by an intramolecular cyclization and dehydration, leading to the formation of stable five- or six-membered heterocyclic rings.

Formation of Pyrazole and Pyrazoline Derivatives

The reaction of α,β-unsaturated carbonyl compounds with hydrazine (B178648) and its derivatives is a classical and widely used method for the synthesis of pyrazolines (4,5-dihydropyrazoles) and pyrazoles. researchgate.net In the case of this compound, the reaction with hydrazine hydrate (B1144303) is expected to yield 5-(furan-2-yl)-4-methyl-4,5-dihydro-1H-pyrazole.

The reaction mechanism initiates with the nucleophilic attack of one of the amino groups of hydrazine on the electrophilic β-carbon of the propenal moiety (a Michael-type addition). researchgate.net This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon to form a cyclic hemiaminal intermediate. Subsequent dehydration of this intermediate leads to the formation of the stable 4,5-dihydropyrazole ring, commonly known as a pyrazoline. libretexts.org Alternatively, the reaction can begin with the formation of a hydrazone at the aldehyde group, followed by an intramolecular conjugate addition of the remaining -NH2 group to the C=C double bond. researchgate.net

When substituted hydrazines, such as phenylhydrazine (B124118), are used, the reaction proceeds similarly to yield N-substituted pyrazoline derivatives. For example, the reaction with phenylhydrazine would produce 5-(furan-2-yl)-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole. The resulting pyrazolines can often be oxidized to the corresponding aromatic pyrazoles, although this step requires an additional oxidizing agent.

Reactant A Reactant B Solvent/Catalyst Expected Product
This compoundHydrazine hydrateEthanol / Acetic acid (cat.)5-(furan-2-yl)-4-methyl-4,5-dihydro-1H-pyrazole
This compoundPhenylhydrazineEthanol / Reflux5-(furan-2-yl)-4-methyl-1-phenyl-4,5-dihydro-1H-pyrazole

Formation of Pyrimidine Derivatives

Six-membered heterocyclic rings, such as pyrimidines, can be synthesized from this compound through cyclocondensation reactions with N-C-N building blocks like urea (B33335), thiourea (B124793), or amidines. This type of reaction is a variation of the Biginelli reaction, which typically involves a β-dicarbonyl compound, an aldehyde, and a urea or thiourea. mdpi.comnih.gov

For an α,β-unsaturated aldehyde like this compound, the reaction with thiourea under acidic conditions is expected to proceed via initial formation of an N-acyliminium ion intermediate. The thiourea then acts as a nucleophile, attacking the β-carbon of the activated double bond. Subsequent intramolecular cyclization and dehydration would lead to the formation of a tetrahydropyrimidine (B8763341) derivative. nih.gov Specifically, the reaction with thiourea would yield 6-(furan-2-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2-thione. Similarly, reaction with urea would produce the corresponding pyrimidin-2-one derivative.

These cyclization reactions provide a direct pathway to functionalized heterocyclic systems containing the furan moiety, which are of interest in medicinal chemistry and materials science. nih.govjetir.org

Reactant A Reactant B Solvent/Catalyst Expected Product
This compoundThioureaEthanol / HCl (cat.)6-(furan-2-yl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2-thione
This compoundUreaEthanol / H₂SO₄ (cat.)6-(furan-2-yl)-5-methyl-1,2,3,4-tetrahydropyrimidin-2-one
This compoundGuanidineBase (e.g., NaOEt) / Ethanol2-amino-6-(furan-2-yl)-5-methyl-1,4,5,6-tetrahydropyrimidine

Advanced Spectroscopic and Analytical Research for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through one-dimensional and two-dimensional experiments, it is possible to map out the carbon skeleton and the connectivity between atoms.

High-Resolution 1H and 13C NMR Investigations

High-resolution ¹H and ¹³C NMR spectroscopy provides fundamental information about the chemical environment of the hydrogen and carbon atoms within 2-Methyl-3-(2-furyl)propenal.

In the ¹H NMR spectrum, the aldehydic proton is highly deshielded due to the electronegativity of the adjacent oxygen and the anisotropic effect of the carbonyl group, causing its signal to appear far downfield between 9 and 10 ppm. libretexts.org The protons on the furan (B31954) ring exhibit characteristic shifts, while the vinylic and methyl protons provide further structural confirmation.

The ¹³C NMR spectrum is equally informative, with the carbonyl carbon appearing in the distinctive downfield region of 190-215 ppm, a hallmark of aldehydes and ketones. libretexts.org The olefinic carbons and the carbons of the furan ring resonate at chemical shifts indicative of their sp² hybridization and electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
AldehydeCHO~9.5~191.0
OlefinicC=CH~7.1~138.0
MethylC-CH~2.1~10.0
Furan RingH-C(5)~7.6~146.0
H-C(3)~6.7~116.0
H-C(4)~6.5~112.0

Note: The values presented are approximate and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) in Complex Structure Assignment

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the furan ring (H3-H4 and H4-H5). It would also confirm the coupling between the vinylic proton and the aldehydic proton, albeit weak (long-range coupling).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J-coupling). It allows for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the aldehydic proton signal at ~9.5 ppm would show a cross-peak with the carbonyl carbon signal at ~191.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (typically 2-3 bond) couplings between protons and carbons. This is vital for piecing together the molecular skeleton. Key expected correlations for this compound would include a cross-peak between the methyl protons and the olefinic carbons (C2 and C3), as well as correlations from the vinylic proton (H3) to the carbons of the furan ring (C2' and C3').

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC is used to separate the compound from any impurities or reaction byproducts. The retention time provides a characteristic identifier for the compound under specific GC conditions.

Upon entering the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which generates a molecular ion (M•+) and various fragment ions. The mass spectrum of this compound would show a molecular ion peak at a mass-to-charge ratio (m/z) of 136, corresponding to its molecular weight (C₈H₈O₂). fishersci.ca Common fragmentation patterns for α,β-unsaturated aldehydes include cleavage adjacent to the carbonyl group. libretexts.org The fragmentation of the furan ring can also lead to characteristic ions, aiding in the structural confirmation and purity assessment of the sample.

Predicted Collision Cross Section (CCS) Studies for Gas-Phase Conformation

Ion mobility-mass spectrometry (IM-MS) provides information about the size, shape, and charge of an ion in the gas phase, quantified as a collision cross section (CCS) value. While experimental CCS data is valuable, predictive models have become increasingly accurate. For this compound, predicted CCS values for various adducts have been calculated, offering insights into its gas-phase conformation. These predictions are crucial for advanced analytical techniques, helping to reduce false positives in complex mixture analysis. nih.gov

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺137.05971126.2
[M+Na]⁺159.04165134.4
[M-H]⁻135.04515130.6
[M+NH₄]⁺154.08625148.4
[M+K]⁺175.01559134.2
[M+H-H₂O]⁺119.04969121.3

Data sourced from predictive models.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds.

For this compound, the IR spectrum is dominated by a strong, sharp absorption band for the carbonyl (C=O) group. Due to conjugation with the C=C double bond, this band appears at a lower wavenumber (around 1660-1685 cm⁻¹) compared to a saturated aldehyde (around 1720-1740 cm⁻¹). libretexts.org The C=C stretching vibration of the alkene and the furan ring will also be present in the 1500-1650 cm⁻¹ region. The characteristic C-H stretching of the aldehyde group is typically observed as a pair of medium bands between 2700 and 2900 cm⁻¹. libretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrationExpected Frequency Range (cm⁻¹)
Aldehyde (C-H)Stretch2700 - 2900 (typically two bands)
Conjugated Aldehyde (C=O)Stretch1660 - 1685
Alkene (C=C)Stretch1600 - 1650
Furan Ring (C=C)Stretch~1580, ~1500
Furan Ring (C-O-C)Stretch1000 - 1300

Chromatographic Techniques for Separation and Quantification in Research Contexts

Chromatographic methods are fundamental in the analysis of reaction mixtures involving this compound. These techniques exploit the differential partitioning of the compound and other reaction components between a stationary phase and a mobile phase to achieve separation. The choice of the chromatographic method and its specific parameters are crucial for effective separation and quantification.

Gas Chromatography and Thin-Layer Chromatography are powerful tools for real-time or near real-time monitoring of chemical reactions that produce or consume this compound. They allow researchers to track the disappearance of starting materials, the appearance of the product, and the formation of any intermediates or byproducts.

Gas Chromatography (GC)

GC is a highly sensitive and quantitative technique suitable for the analysis of volatile and thermally stable compounds like this compound. In a typical GC setup, a small aliquot of the reaction mixture is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). The separation is based on the compound's boiling point and its interaction with the stationary phase.

While specific retention time data for this compound under a defined set of GC conditions is not extensively documented in publicly available literature, typical conditions for the analysis of similar furan derivatives can be inferred. For instance, a non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase, would be suitable.

A hypothetical GC method for monitoring a reaction involving this compound could involve the following parameters:

ParameterValue
Column Phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Oven Program Initial temp: 60 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C (FID) or MS transfer line at 280 °C

Under these conditions, one would expect the starting materials, such as furfural (B47365) and propanal, to have shorter retention times than the product, this compound, due to its higher molecular weight and boiling point. By taking samples from the reaction mixture at different time intervals and analyzing them by GC, a kinetic profile of the reaction can be constructed.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for qualitative reaction monitoring. chemistryhall.com It involves spotting a small amount of the reaction mixture onto a plate coated with a stationary phase, typically silica (B1680970) gel. fujifilm.com The plate is then placed in a sealed chamber with a solvent or a mixture of solvents (the mobile phase), which moves up the plate by capillary action. khanacademy.org

The separation is based on the polarity of the compounds. chemistryhall.com In the case of the synthesis of this compound, which is a conjugated aldehyde, it is expected to be less polar than a potential alcohol reactant but more polar than a non-polar starting material. The progress of a reaction can be monitored by observing the disappearance of the starting material spot and the appearance of the product spot on the TLC plate. chemistryhall.com

A hypothetical TLC monitoring of the synthesis of this compound could be performed as follows:

ParameterDescription
Stationary Phase Silica gel 60 F254 TLC plates
Mobile Phase Hexane (B92381):Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV light (254 nm) or staining with a suitable reagent (e.g., potassium permanganate)

In this system, the less polar starting materials would travel further up the plate (higher Rf value), while the more polar product, this compound, would have a lower Rf value. By comparing the spots of the reaction mixture with the spots of the starting materials and a pure sample of the product (if available), the progress of the reaction can be qualitatively assessed.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and other ab initio techniques, are used to solve the Schrödinger equation (or a simplified form) for a given molecular structure, yielding information about electron distribution, molecular orbital energies, and the nature of chemical bonds. wikipedia.org

For a molecule like 2-Methyl-3-(2-furyl)propenal, such calculations would elucidate the electronic effects of the furan (B31954) ring, the propenal group, and the methyl substituent. Key parameters obtained would include atomic charges, bond orders, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

In a DFT study on the photochemical dimerization of a related compound, methyl 3-(2-furyl)acrylate, calculations were performed to understand its electronic behavior in the ground and excited states. researchgate.net The interaction of frontier orbitals was shown to govern the regioselectivity of the reaction. researchgate.net Similar calculations on this compound would provide insights into its reactivity towards nucleophiles and electrophiles, and its potential behavior in photochemical reactions.

Table 1: Illustrative Calculated Electronic Properties for a Furan Derivative (Methyl 3-(2-furyl)acrylate) Note: This data is for an analogous compound and not this compound.

PropertyValueMethod
HOMO Energy-6.5 eVDFT/B3LYP/6-31G+(d,p)
LUMO Energy-1.2 eVDFT/B3LYP/6-31G+(d,p)
HOMO-LUMO Gap5.3 eVDFT/B3LYP/6-31G+(d,p)

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule such as this compound, which has several rotatable single bonds, MD simulations can be employed to explore its conformational landscape. By simulating the molecule's motion at a given temperature, researchers can identify low-energy conformations and understand the dynamics of transitions between them.

A typical conformational analysis would involve rotating the key dihedral angles, such as the C-C bond connecting the furan ring to the propenal group and the C-C bond of the propenal backbone, to generate a variety of starting structures. These structures are then subjected to energy minimization and MD simulations. The resulting trajectories provide information on the relative populations of different conformers according to the Boltzmann distribution.

While no specific MD studies on this compound were found, conformational searching using methods like Monte Carlo is a standard approach to identify low-energy conformers of complex molecules. uci.edu Such an analysis would be crucial for understanding its receptor binding, if any, and for accurately predicting its spectroscopic properties, which are an average over the populated conformations.

Reaction Pathway and Transition State Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface (PES) of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy and, therefore, the reaction rate.

For this compound, theoretical studies could investigate various reactions, such as its synthesis, oxidation, or participation in cycloaddition reactions. For instance, in a study of the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals, DFT calculations were used to construct the PES, identifying the most favorable reaction channels which included H-abstraction and OH-addition. acs.orgnih.gov The study showed that at low temperatures, addition reactions dominate, while at higher temperatures, H-abstraction becomes more significant. nih.gov

Kinetic Modeling and Sensitivity Analysis of Reaction Mechanisms

Once a reaction mechanism with its associated energy barriers has been established, kinetic modeling can be used to predict the reaction rates under various conditions of temperature and pressure. This often involves the use of Transition State Theory (TST) and, for more complex reactions, Rice-Ramsperger-Kassel-Marcus (RRKM) theory to calculate rate constants. acs.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as vibrational frequencies for Infrared (IR) spectroscopy. wikipedia.org These predictions are a valuable tool for structure elucidation and for interpreting experimental spectra.

The accuracy of predicted spectroscopic data depends on the level of theory, the basis set used, and whether conformational averaging and solvent effects are considered. nih.gov For NMR predictions, methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly employed within a DFT framework. researchgate.net

While there are no specific studies detailing the prediction of spectroscopic parameters for this compound, the general procedure involves optimizing the molecular geometry and then performing the spectroscopic calculation on the low-energy conformers. The predicted spectra are then compared with experimental data to confirm the structural assignment. The NIST WebBook provides experimental IR spectra for related compounds like 2-propenal, which can serve as a reference for validating computational methods. nist.gov

Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for a Structurally Complex Organic Molecule Note: This data is for a different, complex molecule to illustrate the methodology's accuracy and is not related to this compound.

Carbon AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)Difference (ppm)
C1170.2171.51.3
C275.676.10.5
C334.835.20.4
C4128.9129.30.4

Role as a Versatile Building Block in Complex Chemical Synthesis

The chemical architecture of this compound, characterized by multiple reactive sites, positions it as a versatile precursor in the synthesis of complex organic molecules. Its furan moiety, conjugated double bond, and aldehyde group can all participate in a wide array of chemical transformations.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound serves as a valuable starting material for their construction researchgate.net. The electron-deficient nature of its carbon-carbon double bond makes it an excellent reactant in cycloaddition reactions. For instance, it can react with isocyanides like Tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition to form multi-substituted pyrrole derivatives mdpi.com. The aldehyde functional group and the conjugated system can be involved in various annulation reactions to build larger, more complex heterocyclic systems.

The reactivity of this compound allows for its use in synthesizing a range of heterocyclic structures, which are integral to many natural products and pharmaceuticals.

Table 1: Examples of Heterocyclic Frameworks Accessible from α,β-Unsaturated Aldehyde Precursors

Heterocyclic ClassSynthetic Reaction TypePotential Significance
Pyrroles[3+2] CycloadditionCore structure in many pharmaceuticals and natural products.
PyridinesAnnulation/CondensationFoundational unit in agrochemicals and medicinal compounds.
QuinolinesFriedländer AnnulationPrivileged scaffold with a wide spectrum of biological activities nih.gov.
DihydrofuransNucleophilic Addition/CyclizationCommon substructures in biologically active natural products nih.gov.

This compound is recognized as an important intermediate in the fine chemicals sector, particularly in the flavor and fragrance industry . It is valued for its characteristic spicy, cinnamon-like aroma and is used in the formulation of various scents and flavor profiles thegoodscentscompany.comnih.gov.

In the pursuit of renewable energy sources, biomass-derived furan compounds are being investigated as platform chemicals for biofuel production. While direct conversion of this compound to biofuels is not yet a widely established process, research into the catalytic upgrading of related furan derivatives like furfuryl alcohol to butyl levulinate (a biofuel) highlights the potential of this chemical class mdpi.com. The chemical functionalities present in this compound could, in principle, be transformed through processes such as hydrogenation, decarbonylation, and hydrodeoxygenation to yield hydrocarbon chains suitable for fuel applications. The conversion of biomass-derived carbohydrates into intermediates like 2,3-butanediol, which are then catalytically upgraded to sustainable aviation fuel, provides a model for how furan-based platform chemicals could be integrated into biorefinery pipelines osti.govosti.gov.

Catalysis Research: Compound as Substrate or Ligand Component

The reactivity of this compound makes it a subject of interest in the field of catalysis, both as a molecule to be transformed (a substrate) and as a potential component of catalyst systems.

The selective transformation of multifunctional molecules like this compound is a key challenge in chemical synthesis and provides a benchmark for testing new catalysts. The compound's α,β-unsaturated aldehyde structure is a classic substrate for evaluating catalysts designed for chemoselective hydrogenation. For example, a truly selective catalyst would reduce the aldehyde to an alcohol, the carbon-carbon double bond, or both, depending on the catalyst's design and the reaction conditions. The development of catalysts for such selective reductions is an active area of research.

Biocatalysis offers a powerful and environmentally benign approach to performing highly selective chemical transformations. While specific studies on the biocatalytic transformation of this compound are emerging, research on related furan aldehydes demonstrates significant potential. For instance, the biocatalytic reduction of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF) has been achieved with high selectivity using co-immobilized alcohol dehydrogenases rsc.org. This process showcases the ability of enzymatic systems to selectively target the aldehyde group in a furan-containing molecule while leaving other functionalities intact.

Such biocatalytic reductions, often employing whole-cell catalysts or isolated enzymes, are advantageous due to their high stereoselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods acs.org. The principles demonstrated in the transformation of HMF could readily be applied to this compound to synthesize chiral alcohols, which are valuable building blocks for the pharmaceutical industry. The stereoselective addition of nucleophiles to aldehydes is a fundamental transformation in organic synthesis, and biocatalysis provides a promising avenue for achieving this with high precision .

Polymer Chemistry and Materials Science Applications

The application of this compound in polymer chemistry and materials science is a less explored but potentially fruitful area of research. The presence of a polymerizable α,β-unsaturated system and a furan ring, which can also participate in polymerization reactions (e.g., via ring-opening), suggests its potential as a monomer or comonomer.

Theoretically, the conjugated double bond could undergo polymerization through free-radical or anionic mechanisms to produce polymers with furan side chains. These furan moieties could then be used for subsequent cross-linking reactions, for example, through Diels-Alder chemistry, to create reversible polymer networks or advanced materials with self-healing properties. However, there is currently limited published research specifically detailing the polymerization of this compound or its incorporation into polymeric materials. This represents an open field for future investigation in materials science.

Q & A

Q. Primary Methods :

  • NMR Spectroscopy :
    • ¹H-NMR (CDCl₃): Peaks at δ 9.7 (aldehyde proton), 7.3 (furyl protons), and 6.2–7.5 (aromatic protons) .
    • ¹³C-NMR : Signals at δ 155.1 (carbonyl carbon), 142.5 (furyl carbons), and 128.6 (aromatic carbons) .
  • Mass Spectrometry (EI) : Molecular ion peak at m/z 122.12 (C₇H₆O₂) with fragmentation patterns confirming the furyl and propenal moieties .
  • Elemental Analysis : Confirms purity (>95%) with %C, %H, and %O matching theoretical values .

How does the furyl substituent influence the compound’s reactivity in organic transformations?

The electron-rich furyl ring enhances reactivity in:

  • Electrophilic Additions : The α,β-unsaturated aldehyde undergoes Michael additions with nucleophiles (e.g., amines, thiols) at the β-position.
  • Cycloadditions : Participates in Diels-Alder reactions as a dienophile due to the conjugated system.
  • Oxidation Sensitivity : The furyl group increases susceptibility to oxidation, requiring inert atmospheres (N₂/Ar) during reactions .

What computational approaches have been used to model the electronic structure of this compound?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G**) reveal:

  • Frontier Molecular Orbitals : The HOMO is localized on the furyl ring and conjugated double bond, explaining electrophilic reactivity.
  • Charge Distribution : Partial positive charge on the aldehyde carbon (δ⁺ = +0.45) facilitates nucleophilic attacks .
  • Thermodynamic Stability : Calculated Gibbs free energy of formation (~-120 kJ/mol) aligns with experimental instability .

What are the compound’s physical properties, and how do they impact experimental handling?

PropertyValueSource
Molecular Weight122.12 g/mol
Boiling Point~172°C (estimated)
SolubilityInsoluble in H₂O; soluble in EtOH, DCM
StabilityAir-sensitive; store at -20°C under N₂

Handling Recommendations : Use Schlenk techniques for moisture-sensitive reactions and avoid prolonged light exposure .

Are there contradictions in reported data on this compound’s synthesis or properties?

  • Synthetic Yields : Reported yields range from 60–70% vs. lower yields (~50%) in scaled-up reactions due to purification losses.
  • Boiling Point : Discrepancies exist between estimated (172°C) and experimental values (unreported in evidence). Further validation via differential scanning calorimetry (DSC) is needed .

What advanced applications are explored for this compound in materials science?

  • Polymer Precursor : Potential monomer for furan-based polymers with applications in metal ion adsorption (e.g., polyfuryl methylenesulfide derivatives) .
  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems, though stability under reaction conditions requires optimization .

How is the compound’s stability assessed under varying pH and temperature conditions?

  • pH Stability : Degrades rapidly in basic conditions (pH > 10) via aldol condensation. Stable in acidic media (pH 2–6) for ≤24 hours.
  • Thermal Stability : Decomposes above 100°C, forming furan derivatives and polymeric byproducts. Thermogravimetric analysis (TGA) recommended for detailed profiles .

What methodologies are used to resolve ambiguities in reaction mechanisms involving this compound?

  • Isotopic Labeling : ¹³C-labeled aldehydes track carbon migration in cycloadditions.
  • Kinetic Studies : Pseudo-first-order kinetics reveal rate-determining steps (e.g., nucleophilic attack in Michael additions) .
  • In Situ Spectroscopy : FT-IR monitors intermediate formation during oxidation .

How does this compound compare structurally and reactively to analogous aldehydes?

CompoundKey DifferencesReactivity Impact
CinnamaldehydePhenyl vs. furyl substituentHigher electrophilicity in furyl derivatives
3-PhenylpropenalLack of heteroatomReduced oxidation resistance
4-(2-Furyl)butan-2-oneKetone vs. aldehyde functionalityLower reactivity in nucleophilic additions

The furyl group’s electron-donating nature and heteroatom presence distinguish its reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.